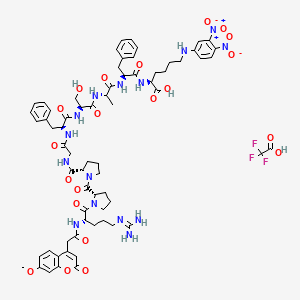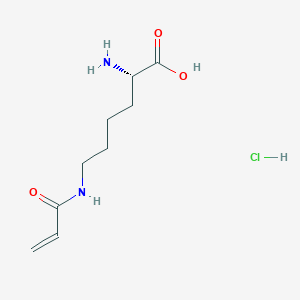
H-Arg-Arg-AMC Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Arg-Arg-AMC Hydrochloride: is a synthetic peptide substrate used primarily in biochemical research. It is known for its role in measuring the proteolytic activity of enzymes such as cathepsins and trypsin in biological samples. The compound’s full chemical name is L-Arginyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-argininamide hydrochloride . It is often used in fluorescence-based assays due to its ability to release a fluorescent product upon enzymatic cleavage.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of H-Arg-Arg-AMC Hydrochloride involves the coupling of L-arginine derivatives with 7-amino-4-methylcoumarin (AMC). The process typically includes the following steps:
Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites on the L-arginine molecules.
Coupling Reaction: The protected L-arginine derivatives are coupled with AMC using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
化学反応の分析
Types of Reactions: H-Arg-Arg-AMC Hydrochloride primarily undergoes enzymatic cleavage reactions. The compound is a substrate for proteolytic enzymes, which cleave the peptide bond between the arginine residues and the AMC moiety.
Common Reagents and Conditions:
Enzymes: Cathepsins, trypsin, and other proteases.
Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffer at physiological pH (7.4).
Temperature: Reactions are typically carried out at 37°C to mimic physiological conditions.
Major Products: The major product formed from the enzymatic cleavage of this compound is 7-amino-4-methylcoumarin (AMC), which is fluorescent and can be easily detected using a fluorometer .
科学的研究の応用
H-Arg-Arg-AMC Hydrochloride has a wide range of applications in scientific research:
Biochemistry: Used to study the activity of proteolytic enzymes, particularly cathepsins and trypsin.
Cancer Research: Employed in assays to measure the activity of cathepsins, which are involved in cancer cell invasion and metastasis.
Drug Development: Utilized in high-throughput screening assays to identify inhibitors of proteolytic enzymes.
Neuroscience: Used to study the role of proteases in neurodegenerative diseases.
作用機序
H-Arg-Arg-AMC Hydrochloride acts as a substrate for proteolytic enzymes. Upon cleavage by these enzymes, the AMC moiety is released, producing a fluorescent signal. This fluorescence can be measured to determine the activity of the enzyme. The molecular targets of this compound include cathepsins and trypsin, which are involved in various physiological and pathological processes .
類似化合物との比較
Z-Arg-Arg-AMC Hydrochloride: Another peptide substrate used for similar enzymatic assays.
Ac-Arg-Ala-Arg-AMC: A substrate used for measuring the activity of different proteases.
Boc-Gln-Ala-Arg-AMC Hydrochloride: Used in assays to study protease activity in various biological samples.
Uniqueness: H-Arg-Arg-AMC Hydrochloride is unique due to its high specificity for cathepsins and trypsin, making it a valuable tool in studying these enzymes’ roles in disease processes. Its ability to produce a strong fluorescent signal upon cleavage also makes it highly sensitive and suitable for various research applications .
特性
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)-N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]pentanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N9O4.ClH/c1-12-10-18(32)35-17-11-13(6-7-14(12)17)30-20(34)16(5-3-9-29-22(26)27)31-19(33)15(23)4-2-8-28-21(24)25;/h6-7,10-11,15-16H,2-5,8-9,23H2,1H3,(H,30,34)(H,31,33)(H4,24,25,28)(H4,26,27,29);1H/t15-,16-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPOAYPKJIILEC-MOGJOVFKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34ClN9O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-hydroxy-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B6295871.png)












